![molecular formula C15H13ClFNO2 B5119673 4-chloro-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5119673.png)
4-chloro-2-fluoro-N-(4-methoxybenzyl)benzamide
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Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves specific substitutions on the benzamide moiety to enhance their activity for targeted applications, such as gastrokinetic activity. For instance, compounds with modifications at the N-4 position, including alkyl, phenoxyalkyl, and heteroarylmethyl groups, have been prepared and evaluated, highlighting the role of specific substituents in modulating the compound's activity and properties (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their chemical behavior and interaction with biological systems. Crystal structure analysis has been used to understand the differences in molecular packing, highlighting the importance of hydrogen bonds in determining the crystal structure and stability of these compounds (Dey et al., 2021).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including condensation reactions that are central to their synthesis. These reactions are influenced by the substituents on the benzamide ring, which can lead to a wide range of products with diverse properties and potential applications (Subashini et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for their application in different domains. These properties are often studied using techniques like thermogravimetric analysis, differential thermal analysis, and X-ray powder diffraction, providing insights into their stability, polymorphism, and suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the potential applications of benzamide derivatives. Studies on the interaction of these compounds with metals and their role in forming complex structures have revealed their potential in catalysis and material science (Vellaiswamy & Ramaswamy, 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCXKFFBMJBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
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